
2-(4-Methylanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one is a complex organic compound that features a benzodioxaphosphinin ring system with a methylanilino substituent
Méthodes De Préparation
The synthesis of 2-(4-Methylanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a suitable benzodioxaphosphinin precursor with 4-methylaniline under controlled conditions. The reaction conditions often require the use of a base to facilitate the nucleophilic attack and may involve solvents such as dichloromethane or toluene to dissolve the reactants . Industrial production methods may scale up this process, optimizing reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-(4-Methylanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Applications De Recherche Scientifique
2-(4-Methylanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Methylanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
2-(4-Methylanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one can be compared with other similar compounds, such as:
2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone: This compound shares the methylanilino group but has a different core structure, leading to distinct chemical and biological properties.
2-Fluoro-4-methylaniline: While this compound also contains a methylanilino group, the presence of a fluorine atom significantly alters its reactivity and applications.
Propriétés
Numéro CAS |
61293-70-7 |
|---|---|
Formule moléculaire |
C14H12NO3P |
Poids moléculaire |
273.22 g/mol |
Nom IUPAC |
2-(4-methylanilino)-1,3,2-benzodioxaphosphinin-4-one |
InChI |
InChI=1S/C14H12NO3P/c1-10-6-8-11(9-7-10)15-19-17-13-5-3-2-4-12(13)14(16)18-19/h2-9,15H,1H3 |
Clé InChI |
QYJBSFVGAYWCAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NP2OC3=CC=CC=C3C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


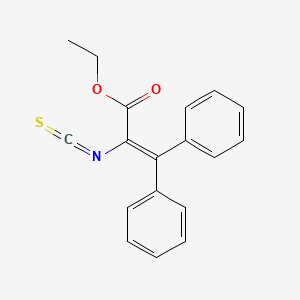
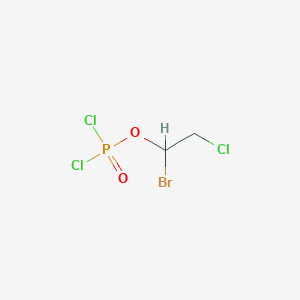
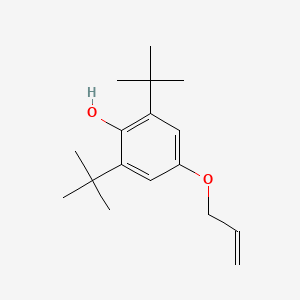


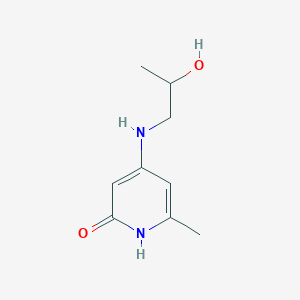
![3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587676.png)
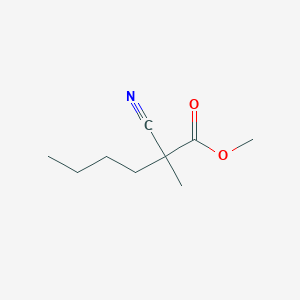

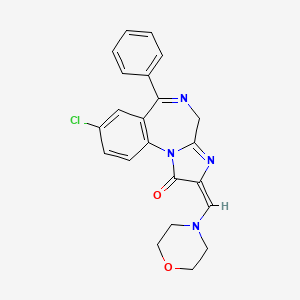
![6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14587707.png)
![4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol](/img/structure/B14587711.png)
![N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine](/img/structure/B14587734.png)
![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14587740.png)
